molecular formula C12H22N2O2 B1488894 4-Ethoxy-1-(pyrrolidine-3-carbonyl)piperidine CAS No. 1339431-04-7

4-Ethoxy-1-(pyrrolidine-3-carbonyl)piperidine

Cat. No.: B1488894
CAS No.: 1339431-04-7
M. Wt: 226.32 g/mol
InChI Key: AKQJXADHAIWOEQ-UHFFFAOYSA-N
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Description

4-Ethoxy-1-(pyrrolidine-3-carbonyl)piperidine is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with an ethoxy group and a pyrrolidine-3-carbonyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-1-(pyrrolidine-3-carbonyl)piperidine typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of ethyl piperidine-4-carboxylate with ethyl chloroformate to form the corresponding carbamate, followed by reduction and subsequent functional group modifications to introduce the pyrrolidine-3-carbonyl moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-1-(pyrrolidine-3-carbonyl)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 4-Ethoxy-1-(pyrrolidine-3-carbonyl)piperidine serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a building block for the development of new drugs and bioactive molecules. Its ability to interact with biological targets makes it a potential candidate for drug discovery.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its structural features may contribute to the development of new therapeutic agents with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and other high-value products.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Pyrrolidine derivatives

  • Ethoxy-substituted compounds

Uniqueness: 4-Ethoxy-1-(pyrrolidine-3-carbonyl)piperidine stands out due to its specific combination of functional groups, which can impart unique chemical and biological properties compared to other similar compounds.

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Properties

IUPAC Name

(4-ethoxypiperidin-1-yl)-pyrrolidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-2-16-11-4-7-14(8-5-11)12(15)10-3-6-13-9-10/h10-11,13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQJXADHAIWOEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCN(CC1)C(=O)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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